Technical Whitepaper: Physicochemical Profiling of 2-Fluoro-4-(trifluoromethoxy)benzonitrile
Technical Whitepaper: Physicochemical Profiling of 2-Fluoro-4-(trifluoromethoxy)benzonitrile
The following technical whitepaper details the physicochemical profile, synthetic utility, and medicinal chemistry applications of 2-Fluoro-4-(trifluoromethoxy)benzonitrile .
Executive Summary
In the landscape of modern medicinal chemistry, 2-Fluoro-4-(trifluoromethoxy)benzonitrile represents a high-value pharmacophore building block. Its structural uniqueness lies in the synergistic combination of three electron-withdrawing groups: a nitrile (-CN), a fluorine atom (-F), and a trifluoromethoxy group (-OCF
This specific substitution pattern offers a dual advantage:
-
Metabolic Blocking: The fluorine at the ortho position and the trifluoromethoxy at the para position effectively block common metabolic soft spots (ring oxidation), enhancing in vivo half-life.
-
Lipophilicity Modulation: The -OCF
group acts as a "super-lipophilic" surrogate, increasing membrane permeability without the steric bulk associated with alkyl chains.
This guide provides a comprehensive technical analysis of this compound, designed to support decision-making in hit-to-lead optimization and process chemistry.
Molecular Architecture & Electronic Properties
The reactivity and binding affinity of this scaffold are dictated by its electronic distribution.[1] The -OCF
Electronic Influence (Hammett Parameters)
The benzene ring is highly electron-deficient. The cumulative electron-withdrawing effects (Inductive
-
Nitrile (-CN): Strong electron-withdrawing group (EWG) via induction and resonance (
). -
Fluorine (-F): Strong EWG via induction, weak electron-donor via resonance.
-
Trifluoromethoxy (-OCF
): Strong EWG ( ). Unlike -OCH , the -OCF group twists out of coplanarity with the aromatic ring, adopting an orthogonal conformation that minimizes conjugation.
Diagram 1: Electronic & Reactivity Profile
The following diagram illustrates the electronic vectors and potential sites for chemical modification.
Caption: Electronic substitution vectors indicating sites of metabolic stability (OCF3, F) and chemical reactivity (CN).
Physicochemical Data Profile
The following data consolidates experimental and high-confidence predicted values based on Structure-Activity Relationship (SAR) analogs (e.g., 2-Fluoro-4-trifluoromethylbenzonitrile).
| Property | Value / Range | Technical Note |
| CAS Number | 1240256-78-3 | Unique identifier. |
| Molecular Formula | C | |
| Molecular Weight | 205.11 g/mol | |
| Physical State | Liquid | Colorless to light yellow oil at RT. |
| Boiling Point | 195 – 205 °C (Est.) | Extrapolated from -CF |
| Density | 1.38 – 1.42 g/mL | High density due to heavy halogen load. |
| LogP (Lipophilicity) | 3.2 – 3.5 (Predicted) | Significantly more lipophilic than the -CF |
| Refractive Index | Typical for fluorinated aromatics. | |
| Solubility | < 0.1 mg/mL (Water) | Practically insoluble in water. |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, DMSO. |
Critical Insight for Drug Design:
The LogP value is the standout metric here.[1] The -OCF
Synthetic Utility & Reactivity[1][2][3]
Primary Synthetic Route
Direct synthesis often avoids nucleophilic aromatic substitution (SnAr) on the nitrile core due to competing leaving groups. The most robust pathway typically involves the introduction of the -OCF
Recommended Workflow (Retrosynthetic Analysis):
-
Precursor: 4-Bromo-2-fluorobenzonitrile.
-
Reagent: Silver Trifluoromethoxide (AgOCF
) or Togni-type reagents. -
Condition: Oxidative trifluoromethoxylation.
Diagram 2: Synthetic Workflow
Caption: Primary synthetic pathway from brominated precursor and downstream derivatization options.
Handling & Stability
-
Hydrolysis Sensitivity: The nitrile group is stable under neutral conditions but will hydrolyze to the amide (and subsequently the acid) under strong acidic (HCl/reflux) or basic (NaOH/H
O ) conditions. -
Thermal Stability: The -OCF
group is thermally robust (stable > 200°C), resisting elimination to the ketone, which is a common failure mode for alkyl ethers.
Experimental Protocols
Protocol A: Purity Analysis via GC-MS
To verify the integrity of the -OCF
-
Sample Prep: Dilute 10 µL of the liquid sample in 1.5 mL of Dichloromethane (DCM) (HPLC Grade).
-
Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent non-polar phase.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: Mass Spectrometer (EI source). Look for molecular ion
at 205 m/z .-
Key Fragment: Loss of -CN (M-26) or -OCF
(M-85).
-
Protocol B: Solubility & Partition Coefficient Screening
-
Preparation: Prepare a saturated solution in Octanol and Water (pre-saturated with each other).
-
Equilibration: Shake for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
-
Precautionary Measures:
References
-
PubChem Compound Summary.2-Fluoro-4-(trifluoromethoxy)benzonitrile (Analog/Substructure Search).
-
Sigma-Aldrich Product Catalog.
-
Journal of Medicinal Chemistry.The Trifluoromethoxy Group: Physicochemical Properties and Applications in Drug Design.
- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and Pi constants).
